molecular formula C31H35N5O2 B13322485 (3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

Cat. No.: B13322485
M. Wt: 509.6 g/mol
InChI Key: WXBVMQKHCANUNA-UHFFFAOYSA-N
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Description

The compound “(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone)” is a complex organic molecule that features multiple functional groups, including a quinoline moiety, a piperidine ring, and a cyclopenta[c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline, piperidine, and phenol derivatives.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted piperidine or phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the piperidine ring can interact with protein active sites. The cyclopenta[c]pyrazole core may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone: Similar in structure but may have different substituents on the quinoline or piperidine rings.

    Quinoline derivatives: Compounds with a quinoline core but different functional groups.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents.

Uniqueness

This compound is unique due to the combination of the quinoline, piperidine, and cyclopenta[c]pyrazole moieties, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C31H35N5O2

Molecular Weight

509.6 g/mol

IUPAC Name

[3-[[3-[[methyl(quinolin-6-ylmethyl)amino]methyl]phenoxy]methyl]piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

InChI

InChI=1S/C31H35N5O2/c1-35(19-23-12-13-28-25(16-23)8-4-14-32-28)18-22-6-2-9-26(17-22)38-21-24-7-5-15-36(20-24)31(37)30-27-10-3-11-29(27)33-34-30/h2,4,6,8-9,12-14,16-17,24H,3,5,7,10-11,15,18-21H2,1H3,(H,33,34)

InChI Key

WXBVMQKHCANUNA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)OCC2CCCN(C2)C(=O)C3=NNC4=C3CCC4)CC5=CC6=C(C=C5)N=CC=C6

Origin of Product

United States

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